molecular formula C15H19ClN2O2 B13938035 2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Cat. No.: B13938035
M. Wt: 294.77 g/mol
InChI Key: MEHYWQJAUDNUIA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12;/h1-5,16H,6-11H2;1H

InChI Key

MEHYWQJAUDNUIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis generally proceeds through these stages:

  • Construction of the diazaspiro[4.5]decane-1,3-dione core scaffold.
  • Introduction of the benzyl substituent at the 2-position nitrogen.
  • Formation of the hydrochloride salt to obtain the final compound.

A representative synthetic scheme is outlined as follows:

Step Description Key Reagents/Conditions Notes
1 Formation of 2,8-diazaspiro[4.5]decane-1,3-dione core Cyclization of appropriate diamine and diketone precursors under reflux Often involves Boc-protection/deprotection strategies to control nitrogen reactivity
2 Benzylation of nitrogen at 2-position Treatment with benzylamine or benzyl halide derivatives under basic or catalytic conditions Can involve nucleophilic substitution or reductive amination
3 Hydrochloride salt formation Treatment with HCl in suitable solvent (e.g., ether or ethanol) Yields stable crystalline hydrochloride salt

Detailed Synthetic Steps and Conditions

Step 1: Synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione Core

  • Starting from a diamine such as 1,4-diaminocyclohexane, reaction with diethyl oxalate or similar diketone derivatives under controlled conditions leads to cyclization forming the spirocyclic dione.
  • Protective groups like Boc (tert-butyloxycarbonyl) may be introduced to selectively protect one nitrogen during intermediate steps.
  • Typical conditions include reflux in anhydrous solvents like tetrahydrofuran (THF) or ethanol for several hours.

Step 2: Benzylation

  • The nitrogen at the 2-position is selectively benzylated by reacting the intermediate spiro compound with benzylamine or benzyl bromide.
  • This can be performed via nucleophilic substitution or reductive amination, often in the presence of bases such as triethylamine or potassium carbonate.
  • Reaction temperatures range from room temperature to reflux depending on the reagents.
  • Purification is generally achieved by recrystallization or chromatography.

Step 3: Hydrochloride Salt Formation

  • The free base form of 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is treated with hydrochloric acid gas or aqueous HCl.
  • The salt precipitates as a crystalline solid, which can be filtered and dried.
  • This salt form enhances compound stability and facilitates handling.

Research Findings and Optimization

Structure-Activity Relationship (SAR) Context

Research studies focusing on diazaspiro scaffolds, including 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives, have demonstrated the importance of the benzyl substituent and spirocyclic framework in biological activity, particularly as enzyme inhibitors. The preparation methods have been optimized to yield high-purity intermediates suitable for further functionalization.

Analytical Data Summary

Property Value Method/Source
Molecular Weight 294.78 g/mol Calculated
Molecular Formula C₁₅H₁₉ClN₂O₂ Confirmed by elemental analysis
Melting Point Not consistently reported Literature varies; crystalline hydrochloride salt is stable
Solubility Soluble in organic solvents, water-soluble as hydrochloride Empirical data from synthetic procedures
Purity ≥95% achievable Confirmed by HPLC and NMR analysis

Summary Table of Preparation Methods

Method Aspect Description Typical Conditions References
Core Scaffold Formation Cyclization of diamine and diketone Reflux in ethanol or THF, Boc protection
Benzylation N-alkylation with benzylamine or benzyl bromide Room temp to reflux, base catalysis
Salt Formation Treatment with HCl Ether or ethanol solvent, gas or aqueous HCl
Purification Recrystallization or chromatography Solvent-dependent

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its role in inhibiting RIPK1, making it a potential therapeutic agent for diseases involving necroptosis.

    Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.

    Industry: Utilized in the development of new materials with unique chemical properties

Mechanism of Action

The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets involved include the kinase domain of RIPK1, and the pathways affected are those related to inflammation and cell death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride
  • CAS Number : 15882-49-2
  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Molecular Weight : 294.78 g/mol
  • Structure : The compound features a spirocyclic framework with a benzyl group at position 2, a diketone moiety, and a hydrochloride salt.

The benzyl group may enhance lipophilicity, influencing blood-brain barrier penetration.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key variations in substituents, molecular weight, and functional groups among analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl 2-Benzyl, 1,3-dione, HCl salt C₁₅H₁₉ClN₂O₂ 294.78 Potential CNS modulation (inferred)
RS86 ([2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione] HCl) 2-Ethyl, 8-methyl C₁₁H₁₉ClN₂O₂ 246.74 Muscarinic agonist; reverses apomorphine-induced PPI disruption in rats
2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione HCl 2-Methoxy C₉H₁₅ClN₂O₃ 234.68 Reduced steric bulk; altered solubility
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl 2-(4-Chlorobenzyl), 3-one C₁₆H₁₈Cl₂N₂O 325.24 Enhanced electron-withdrawing effect; pharmaceutical-grade synthesis
8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl 8-Benzyl, 2-methyl C₁₇H₂₁ClN₂O₂ 308.80 Positional isomerism; potential altered target binding
2-Ethyl-2,8-diazaspiro[4.5]decane-1,3-dione 2-Ethyl, no HCl salt C₁₀H₁₆N₂O₂ 196.25 Lower lipophilicity; simpler synthesis

Pharmacological and Functional Insights

Substituent Impact on Bioactivity: The benzyl group in the target compound increases aromaticity and steric bulk, likely enhancing receptor binding affinity compared to smaller substituents (e.g., ethyl or methyl in RS86) .

Positional Isomerism :

  • Shifting the benzyl group from position 2 to 8 (as in 8-benzyl-2-methyl analog) alters the spatial orientation of the aromatic moiety, which could disrupt interactions with muscarinic receptors .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound, RS86) improve aqueous solubility, facilitating in vivo administration compared to non-salt forms (e.g., 2-ethyl analog) .

Biological Activity

2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 336191-15-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁ClN₂O
  • Molecular Weight : 280.79 g/mol
  • Purity : ≥ 97%
  • Storage Conditions : Sealed in dry conditions at room temperature

Research indicates that compounds related to the diazaspiro framework exhibit significant biological activities, primarily through their interactions with various enzymes and receptors. For instance, derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation pathways. The inhibition of sEH has been linked to reduced hypertension in animal models, suggesting therapeutic potential for cardiovascular diseases .

Biological Activity Highlights

  • Antihypertensive Effects :
    • Studies have demonstrated that oral administration of certain derivatives can significantly lower blood pressure in spontaneously hypertensive rats without affecting normotensive rats .
    • The mechanism involves the modulation of eicosanoid metabolism via sEH inhibition.
  • Anticancer Properties :
    • Some derivatives have shown promising cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The spirocyclic structure enhances interaction with protein binding sites, leading to increased apoptosis induction compared to conventional chemotherapeutics like bleomycin .
  • Neuroprotective Effects :
    • Compounds derived from the diazaspiro framework have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in Alzheimer's disease treatment by enhancing cholinergic signaling .

Case Study 1: Antihypertensive Activity

In a study involving spontaneously hypertensive rats, a derivative of 2-benzyl-2,8-diazaspiro[4.5]decane was administered at doses of 30 mg/kg. Results showed a significant reduction in mean arterial pressure compared to controls, highlighting the compound's potential as an antihypertensive agent .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of a series of diazaspiro compounds against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments, suggesting their utility in cancer therapy development .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeModel UsedResult
Antihypertensive2-benzyl-2,8-diazaspiro derivativeSpontaneously Hypertensive RatsSignificant BP reduction at 30 mg/kg
AnticancerVarious diazaspiro derivativesFaDu Hypopharyngeal Tumor CellsHigher cytotoxicity than bleomycin
NeuroprotectiveAChE and BuChE inhibitorsIn vitro assaysInhibition of enzyme activity observed

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